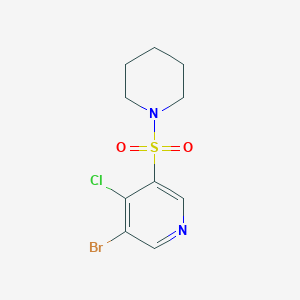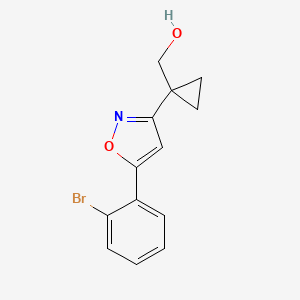
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl-4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Benzyloxygruppen und eine Dimethylaminomethylenaminogruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-Methyl-4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoat umfasst in der Regel mehrere SchritteDie Dimethylaminomethylenaminogruppe wird dann durch eine Kondensationsreaktion mit Dimethylamin und einem geeigneten Aldehyd oder Keton eingeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden und häufig automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentrationen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-Methyl-4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.
Substitution: Die Benzyloxygruppen können durch nukleophile Substitutionsreaktionen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl-4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Diese Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition oder als Sonde für biologische Pfade befassen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet werden
Wirkmechanismus
Der Wirkmechanismus von (E)-Methyl-4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dimethylaminomethylenaminogruppe kann mit Enzymen oder Rezeptoren interagieren und möglicherweise deren Aktivität hemmen oder deren Funktion verändern. Die Benzyloxygruppen können die Bindungsaffinität oder Stabilität der Verbindung innerhalb biologischer Systeme verbessern .
Wirkmechanismus
The mechanism of action of (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate involves its interaction with specific molecular targets. The dimethylamino methyleneamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzyloxy groups may enhance the compound’s binding affinity or stability within biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzimidazole: Diese Verbindungen haben einen ähnlichen Benzoat-Kern und finden Anwendungen in der Medizin und Biologie.
Benzothiazole: Diese Verbindungen sind für ihre biologische Aktivität bekannt und werden in der pharmazeutischen Chemie verwendet.
Einzigartigkeit
(E)-Methyl-4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoat ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H26N2O4 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
methyl 2-(dimethylaminomethylideneamino)-4,5-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C25H26N2O4/c1-27(2)18-26-22-15-24(31-17-20-12-8-5-9-13-20)23(14-21(22)25(28)29-3)30-16-19-10-6-4-7-11-19/h4-15,18H,16-17H2,1-3H3 |
InChI-Schlüssel |
CIQBOPRSNRFFSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)




![Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-](/img/structure/B11820057.png)
![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)


